2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

CAS No.: 56304-74-6

Cat. No.: VC2336463

Molecular Formula: C11H7N3O

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56304-74-6 |

|---|---|

| Molecular Formula | C11H7N3O |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | 2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C11H7N3O/c12-7-8-4-5-10(14-11(8)15)9-3-1-2-6-13-9/h1-6H,(H,14,15) |

| Standard InChI Key | SYIROVGISVODAH-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C#N |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C#N |

Introduction

Chemical Identity and Structural Characterization

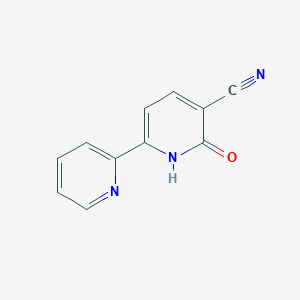

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound with the molecular formula C11H7N3O and a molecular weight of 197.19 . This compound is registered with the Chemical Abstracts Service (CAS) number 56304-74-6 . The structure consists of two pyridine rings connected through a carbon-carbon bond, with one ring containing both a cyano group at position 3 and a carbonyl group at position 2.

The compound is also known by several synonyms, including:

-

6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile

-

2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile

-

1,2-Dihydro-2-oxo-6-(2-pyridyl)-3-pyridinecarbonitrile

Physical Properties

The compound's physical and chemical properties are fundamental to understanding its behavior in various applications. Table 1 summarizes the key physical characteristics of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile.

Table 1: Physical Properties of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H7N3O | |

| Molecular Weight | 197.19 | |

| Melting Point | 245-247°C | |

| Physical State | Crystalline powder | |

| Polar Surface Area (PSA) | 69.54000 | |

| LogP | 1.30858 | |

| Purity (Commercial) | 97% |

The compound's relatively high melting point (245-247°C) suggests strong intermolecular forces, likely hydrogen bonding involving the NH group of the dihydropyridine ring . Its LogP value of 1.30858 indicates moderate lipophilicity, which can affect its absorption, distribution, and permeability properties in biological systems .

Applications in Pharmaceutical Research

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds . Its structural features make it particularly useful in the development of bioactive molecules.

Role as a Synthetic Intermediate

The compound is primarily utilized as an intermediate in pharmaceutical synthesis . Its utility stems from the following aspects:

-

The presence of reactive functional groups (cyano, carbonyl) that allow for diverse chemical transformations.

-

The heterocyclic structure that forms the core of many bioactive molecules.

-

The potential for further modification to enhance pharmacological properties.

Industrial applications categorize this compound as suitable for both industrial and reagent grade uses, highlighting its importance in synthetic chemistry .

Related Research and Comparative Studies

The study of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile can be contextualized within broader research on pyridine derivatives with similar structural elements.

Relationship to Other Pyridine Derivatives

3-Pyridinecarbonitrile (nicotinonitrile), with the molecular formula C6H4N2, represents a simpler structure related to our target compound . Understanding the properties and reactivity of such fundamental pyridine derivatives helps elucidate the behavior of more complex molecules like 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile.

Recent research has explored the use of similar structural frameworks in the development of compounds with antiproliferative activity. For instance, 6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been investigated as a synthon for antiproliferative agents .

Structure-Activity Considerations

The pharmacological activity of compounds in this class appears to be significantly influenced by:

These structural features likely contribute to the binding affinity and specificity of these compounds with their biological targets .

Future Research Directions

Based on the current understanding of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile and related compounds, several promising research directions emerge:

Synthetic Optimization

Developing more efficient synthetic routes to 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile could enhance its availability for pharmaceutical applications. This might involve exploring catalytic methods, green chemistry approaches, or continuous flow synthesis techniques.

Expanded Pharmacological Investigation

Given the diverse activities observed in structural analogs, comprehensive pharmacological profiling of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile itself would be valuable. This could include:

-

Detailed cardiovascular studies

-

Investigation of potential anti-inflammatory properties

-

Exploration of possible analgesic effects

-

Examination of antiproliferative activity, as suggested by research on related compounds

Medicinal Chemistry Development

The compound's role as a pharmaceutical intermediate suggests potential for derivative development through:

-

Modification of the cyano group to other functional groups

-

Exploration of different substituents on the pyridine rings

-

Investigation of stereochemical influences on biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume